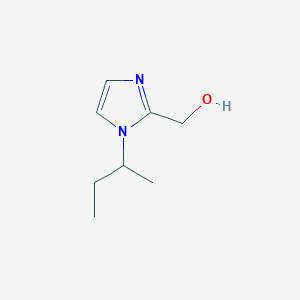

1-(2-Butyl)-2-hydroxymethylimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(1-butan-2-ylimidazol-2-yl)methanol |

InChI |

InChI=1S/C8H14N2O/c1-3-7(2)10-5-4-9-8(10)6-11/h4-5,7,11H,3,6H2,1-2H3 |

InChI Key |

AGUUDVLKSSGSJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=CN=C1CO |

Origin of Product |

United States |

Synthetic Methodologies for N Alkyl 2 Hydroxymethylimidazoles

Strategies for the Formation of the Imidazole (B134444) Core

The construction of the imidazole ring is a fundamental step in the synthesis of 1-(2-butyl)-2-hydroxymethylimidazole. Various methods have been developed, each with its own advantages and substrate scope.

Weidenhagen Reaction and Its Variants in 2-Hydroxymethylimidazole Synthesis

The Weidenhagen reaction is a classical method for the synthesis of imidazoles, typically involving the reaction of an α-dicarbonyl compound with an aldehyde in the presence of ammonia. A key variant of this reaction for the synthesis of 2-hydroxymethylimidazoles would involve the use of an α-hydroxycarbonyl compound. For instance, the reaction of an α-hydroxy aldehyde or ketone, such as hydroxyacetone, with an aldehyde and ammonia or a primary amine can, in principle, yield a 2-hydroxymethylimidazole derivative. The general mechanism involves the initial condensation of the dicarbonyl (or its equivalent) with ammonia to form a diimine, which then reacts with the aldehyde to form the imidazole ring.

| Reactant 1 | Reactant 2 | Amine Source | Product | Reference |

| α-Dicarbonyl | Aldehyde | Ammonia | Substituted Imidazole | General Weidenhagen Synthesis |

| Hydroxyacetone | Formaldehyde | Ammonia | 2-Hydroxymethyl-4(5)-methylimidazole | Hypothetical Variant |

While direct literature evidence for the specific use of hydroxyacetone in a Weidenhagen-type synthesis to produce 2-hydroxymethylimidazoles is not abundant, the principles of the reaction support its feasibility.

Multicomponent Condensation Approaches for Imidazole Ring Construction

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted imidazoles in a single synthetic step. The Debus-Radziszewski synthesis is a prominent example of an MCR for imidazole formation. d-nb.info This reaction typically utilizes a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a mixture of ammonia and a primary amine to yield polysubstituted imidazoles. d-nb.infobeilstein-journals.orgnih.gov

A modification of this reaction to produce an N-substituted imidazole involves replacing one equivalent of ammonia with a primary amine. d-nb.info For the synthesis of a precursor to this compound, one could envision a reaction between glyoxal, formaldehyde (as the aldehyde component to introduce the C2-hydroxymethyl precursor), and 2-butylamine.

Table 1: Illustrative Radziszewski Reaction for N-Alkyl Imidazole Synthesis

| Dicarbonyl | Aldehyde | Amine | Product |

| Glyoxal | Formaldehyde | 2-Butylamine & Ammonia | 1-(2-Butyl)imidazole (with potential for C2 functionalization) |

The direct incorporation of the hydroxymethyl group at the C2 position during the initial ring formation can be challenging. Often, a precursor functional group is introduced at the C2 position, which is later converted to the hydroxymethyl group.

Ring-Closure Reactions of Acyclic Precursors

The formation of the imidazole ring can also be achieved through the cyclization of suitably functionalized acyclic precursors. This approach offers a high degree of control over the substitution pattern of the final imidazole product. One such strategy involves the preparation of an N-acyl-α-amino ketone, which can then be cyclized with a source of ammonia or a primary amine.

For the synthesis of this compound, a potential acyclic precursor could be a diamine derivative that undergoes cyclization. For instance, a compound containing a 2-butylamino group and a protected amino alcohol moiety could be cyclized with a suitable one-carbon synthon to form the imidazole ring. While specific examples for this exact target molecule are scarce, the general principle of ring closure of acyclic precursors is a well-established method in heterocyclic chemistry.

Introduction and Regioselective Functionalization at the Imidazole Core

Once the imidazole core is formed, or in a tandem approach, the desired substituents must be introduced at the N1 and C2 positions. This often involves separate synthetic steps to ensure the correct regiochemistry.

Methods for N-Alkylation with Branched Alkyl Chains (e.g., 2-Butyl)

The N-alkylation of an existing imidazole ring is a common method for introducing substituents at the nitrogen atoms. For the synthesis of this compound, this would involve the reaction of 2-hydroxymethylimidazole with a 2-butyl halide, such as 2-bromobutane.

The regioselectivity of N-alkylation of unsymmetrically substituted imidazoles, like 2-hydroxymethylimidazole, is a critical consideration. The presence of two non-equivalent nitrogen atoms can lead to a mixture of N1 and N3 alkylated products. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, the solvent, and the presence or absence of a base.

Generally, the alkylation of N-unsubstituted imidazoles proceeds via the more nucleophilic nitrogen atom. In the case of 2-hydroxymethylimidazole, the electronic effect of the hydroxymethyl group and the steric hindrance of the incoming branched 2-butyl group will play a significant role in determining the regioselectivity. It is often observed that bulkier alkylating agents favor substitution at the less sterically hindered nitrogen atom. SN2-type reactions with alkyl halides are commonly employed for this transformation. pearson.comquora.com

Table 2: Factors Influencing Regioselective N-Alkylation of Imidazoles

| Factor | Influence on Regioselectivity |

| Steric hindrance of alkylating agent | Bulky groups tend to favor the less hindered nitrogen. |

| Electronic effects of substituents | Electron-donating groups can activate the adjacent nitrogen, while electron-withdrawing groups can deactivate it. |

| Reaction conditions (solvent, base) | Can influence the tautomeric equilibrium and the nucleophilicity of the nitrogen atoms. |

Incorporation of the 2-Hydroxymethyl Moiety

The 2-hydroxymethyl group can be introduced either during the formation of the imidazole ring, as discussed in the context of the Weidenhagen reaction, or by functionalization of a pre-formed imidazole ring. A common and effective method for the latter is the formylation of the C2 position of an N-substituted imidazole, followed by reduction of the resulting aldehyde.

For the synthesis of this compound, this would involve a two-step sequence starting from 1-(2-butyl)imidazole:

Formylation: The C2 position of 1-(2-butyl)imidazole can be formylated using various reagents, such as N,N-dimethylformamide (DMF) in the presence of a strong base like n-butyllithium. This reaction proceeds via lithiation at the C2 position, which is the most acidic proton on the imidazole ring, followed by quenching with the formylating agent to produce 1-(2-butyl)imidazole-2-carboxaldehyde. chemicalbook.com

Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step yields the final target compound, this compound.

This two-step approach provides a reliable and high-yielding route to the desired 2-hydroxymethyl functionality with unambiguous regiochemistry, as the C2 position is selectively functionalized.

Advancements in Synthetic Protocols for Enhanced Efficiency and Selectivity

Recent research has concentrated on refining synthetic strategies to improve yield, reduce reaction times, and enhance the selectivity of reactions leading to N-alkyl-2-hydroxymethylimidazoles. These advancements are crucial for making these compounds more accessible for various applications.

Catalytic Synthesis Approaches for Imidazoles

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and control. Both transition metal catalysis and organocatalysis have been successfully employed in the synthesis of imidazole derivatives.

Transition metals are widely utilized as catalysts in the formation of imidazole rings due to their ability to facilitate various bond-forming reactions. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of substituted imidazoles. For instance, a copper-catalyzed oxidative cyclization has been reported for the synthesis of formyl-substituted imidazo[1,2-a]pyridines. beilstein-journals.org Similarly, CuI-catalyzed reactions have been employed for the synthesis of isoxazolylimidazo[1,2-a]pyridines. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in N-1 substitution of imidazoles. Rosenberg et al. reported a palladium-catalyzed amide coupling reaction for the synthesis of N-1-substituted imidazo[4,5-b]pyridines. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium(III) has been shown to catalyze the double C-H activation of 2-substituted imidazoles and alkynes, leading to highly functionalized imidazole derivatives. beilstein-journals.org An efficient tandem reaction of imidamides and N-hydroxycarbamates catalyzed by Rh(III) has also been developed to produce 2-alkylbenzimidazoles in high yields. nih.govresearchgate.net

Other Transition Metals: Other transition metals like scandium have also found application. For example, scandium triflate has been used as a catalyst for both the ring-closing and oxidation steps in the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aryl aldehyde. clockss.org

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Cu(OAc)₂ | Arylboronic acids and 2-aminopyridines | Pyrido[1,2-a]benzimidazoles | C-N bond formation under aerobic conditions beilstein-journals.org |

| Palladium Catalyst | Protected 2-chloro-3-aminopyridine and primary amides | N-1-substituted imidazo[4,5-b]pyridines | One-pot amide coupling followed by in situ cyclization beilstein-journals.org |

| Rh(III) | 2-substituted imidazoles and alkynes | Highly functionalized imidazoles | Double C-H activation beilstein-journals.org |

| Sc(OTf)₃ | o-phenylenediamine and aryl aldehyde | 2-arylbenzimidazoles | Catalyzes both cyclization and oxidation clockss.org |

Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-catalyzed reactions. These methods avoid the use of potentially toxic and expensive heavy metals.

L-proline Derived Magnetic Nanoparticles: These have been used as organocatalysts for the formation of tri- and tetra-substituted imidazoles in moderate to good yields through three-component condensations. rsc.org

Trifluoroacetic Acid: The reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid can produce 1, 2, and 4-substituted imidazoles. rsc.org

Base-Mediated Deaminative Coupling: A transition metal-free, base-mediated deaminative coupling of benzylamines and nitriles provides a straightforward method for preparing substituted imidazoles. semanticscholar.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has gained significant traction as a "green" chemistry approach, often leading to higher yields, increased selectivity, milder reaction conditions, and dramatically reduced reaction times compared to conventional heating methods. mdpi.com This technique utilizes the efficient heat transfer achieved by dielectric heating of polar molecules. scispace.com

The application of microwave irradiation has been successful in the synthesis of various nitrogen-containing heterocycles. chim.it For instance, the one-pot synthesis of optically active N-substituted 2-methyl-2H-benzo[b] beilstein-journals.orgrsc.orgoxazin-3(4H)-ones and their thiazinone analogs has been achieved via Smiles rearrangement under microwave irradiation. dovepress.com

Solvent-Free Synthesis Environments

Solvent-free synthesis, often coupled with microwave irradiation or mechanochemistry (such as ball milling), represents a significant step towards more environmentally benign chemical processes. These methods reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute to pollution.

A facile, solvent-free, and catalyst-free procedure for the synthesis of 2,4,5-triarylimidazoles from benzil, aromatic aldehydes, and ammonium acetate has been reported under microwave irradiation, affording high yields in short reaction times. researchgate.net Similarly, the synthesis of benzimidazole derivatives has been achieved using a green, solvent-free ball milling method. mdpi.com

Analysis of Synthetic Challenges and Limitations

Despite the significant progress in the synthesis of N-alkyl-2-hydroxymethylimidazoles, several challenges and limitations persist.

Regioselectivity: Controlling the position of substitution on the imidazole ring, particularly for the synthesis of specific isomers, can be challenging and often requires carefully designed starting materials or directing groups.

Substrate Scope: While many methods demonstrate broad applicability, some are limited to specific classes of substrates. For example, in the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles, 3-substituted-2-nitrobenzoate esters were generally incompatible with the protocol due to premature cyclization. nih.gov

Harsh Reaction Conditions: Some traditional methods for imidazole synthesis require vigorous reaction conditions, which can limit their applicability to sensitive substrates. clockss.org

Scalability: While many novel synthetic methods are effective on a laboratory scale, their scalability to industrial production can be a significant hurdle.

Future research will likely focus on addressing these challenges by developing more versatile and robust catalytic systems, exploring novel reaction pathways, and optimizing reaction conditions to further enhance the efficiency, selectivity, and sustainability of N-alkyl-2-hydroxymethylimidazole synthesis.

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are fundamental to elucidating the structure of chemical compounds. By interacting with molecules in various ways, different regions of the electromagnetic spectrum can provide unique pieces of the structural puzzle.

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. For 1-(2-Butyl)-2-hydroxymethylimidazole, a complete NMR analysis would provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: This technique would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the hydroxymethyl group, and the 2-butyl group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity. For instance, the methylene (B1212753) protons of the hydroxymethyl group would likely appear as a singlet, while the protons of the 2-butyl group would exhibit more complex splitting patterns (e.g., a triplet for the terminal methyl group and multiplets for the methylene and methine protons).

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms in the molecule. Each carbon atom in the imidazole ring, the hydroxymethyl group, and the 2-butyl substituent would give rise to a distinct signal, and their chemical shifts would be indicative of their electronic environment.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the bonding network within the molecule. NOE (Nuclear Overhauser Effect) experiments would provide information about the spatial proximity of different protons, aiding in the determination of the molecule's preferred conformation.

A representative, though hypothetical, data table for the expected NMR signals is presented below.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazole-H4/H5 | ~7.0-7.5 (d) | ~120-130 |

| Imidazole-H5/H4 | ~7.0-7.5 (d) | ~120-130 |

| Imidazole-C2 | - | ~145-155 |

| -CH₂OH | ~4.5 (s) | ~55-65 |

| N-CH(CH₂CH₃)(CH₃) | ~4.0 (m) | ~50-60 |

| N-CH(CH₂ CH₃) | ~1.5-1.7 (m) | ~25-35 |

| N-CH(CH₂CH₃ ) | ~0.9 (t) | ~10-15 |

| N-CH(CH₃ ) | ~1.2 (d) | ~15-25 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the butyl group and the imidazole ring would appear around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for studying the skeletal vibrations of the imidazole ring.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) |

| O-H Stretch (Hydroxyl) | 3200-3600 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C-H Stretch (Aromatic/Imidazole) | 3000-3100 |

| C=N, C=C Stretch (Imidazole Ring) | 1400-1600 |

| C-O Stretch (Hydroxyl) | 1000-1200 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the hydroxymethyl group, cleavage of the butyl chain, and fragmentation of the imidazole ring.

Solid-State Structural Determination: X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For this compound, this technique would confirm the connectivity and conformation of the molecule and detail how the molecules pack in a crystal lattice, likely involving hydrogen bonds from the hydroxymethyl group.

Thermal Analysis for Understanding Molecular Stability (e.g., TG-DSC-FTIR)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA would determine the thermal stability of the compound by measuring its mass change as it is heated. This would reveal the decomposition temperature of the molecule.

Differential Scanning Calorimetry (DSC): DSC would be used to identify phase transitions, such as melting and boiling points, and to measure the heat changes associated with these transitions.

TG-DSC-FTIR: Coupling these techniques with FT-IR allows for the identification of the gaseous products evolved during decomposition, providing insights into the degradation mechanism. For instance, the evolution of water, carbon dioxide, and nitrogen oxides could be monitored.

Photophysical Characterization for Optoelectronic Properties (e.g., Absorption and Emission Spectroscopy, Quantum Yield)

Photophysical characterization is essential for understanding the interaction of a molecule with light, which is crucial for applications in areas such as organic electronics and sensing.

Absorption and Emission Spectroscopy: UV-Visible absorption spectroscopy would identify the wavelengths of light the molecule absorbs, corresponding to electronic transitions. Fluorescence spectroscopy would reveal the emission properties of the compound after it has been excited by light. The positions of the absorption and emission maxima would provide information about the electronic structure of the molecule.

Quantum Yield: The fluorescence quantum yield is a measure of the efficiency of the emission process. This parameter is critical for assessing the potential of the compound for applications in lighting and display technologies.

Chemical Reactivity and Transformation Pathways

Reactions Involving the 2-Hydroxymethyl Group

The 2-hydroxymethyl group is a primary alcohol, and its reactivity is typical of this functional group, allowing for oxidation and various derivatization reactions.

The primary alcohol of the 2-hydroxymethyl group can be selectively oxidized to form either the corresponding aldehyde, 1-(2-Butyl)-1H-imidazole-2-carbaldehyde, or the carboxylic acid, 1-(2-Butyl)-1H-imidazole-2-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Mild oxidizing agents are typically used for the selective conversion to the aldehyde, preventing overoxidation to the carboxylic acid. organic-chemistry.org Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). organic-chemistry.org More vigorous oxidizing agents or different reaction conditions will lead to the formation of the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium hypochlorite (B82951) (NaClO) can facilitate the oxidation of the primary alcohol directly to the carboxylic acid. researchgate.netorganic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases also offer a highly chemoselective pathway to carboxylic acids. nih.gov

| Oxidizing Agent/System | Typical Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant, stops at the aldehyde stage. organic-chemistry.org |

| Dess-Martin periodinane (DMP) | Aldehyde | Mild and selective for primary alcohols. |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent. |

| Sodium hypochlorite (NaClO) | Carboxylic Acid | An effective and inexpensive oxidant, can be used with or without catalysts. researchgate.net |

| Aldehyde Dehydrogenases (ALDHs) | Carboxylic Acid | Enzymatic method offering high chemoselectivity. nih.gov |

The hydroxyl group can be readily converted into other functional groups, such as esters and ethers, through derivatization. These reactions are crucial for modifying the compound's physical and chemical properties.

Esterification: The hydroxyl group reacts with acylating agents like acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. researchgate.netnih.gov This process is a common method for protecting the hydroxyl group during multi-step syntheses.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Esterification | Acyl chloride (R-COCl) | Ester (-O-CO-R) |

| Esterification | Carboxylic anhydride (B1165640) ((RCO)₂O) | Ester (-O-CO-R) |

| Etherification | Alkyl halide (R-X) with a strong base | Ether (-O-R) |

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N-1, N-3)

The imidazole ring contains two nitrogen atoms. In 1-(2-Butyl)-2-hydroxymethylimidazole, the N-1 position is already substituted with a butyl group. The remaining N-3 atom possesses a lone pair of electrons, rendering it nucleophilic and basic, making it the primary site for reactions involving the ring nitrogens.

The N-3 nitrogen can readily react with electrophiles such as alkylating and acylating agents. beilstein-journals.org

N-Alkylation: This reaction involves treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), leading to the formation of a quaternary imidazolium (B1220033) salt. google.com This process, also known as quaternization, is fundamental to the synthesis of many ionic liquids. rsc.org The reaction typically proceeds via an Sₙ2 mechanism.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, results in the formation of an N-acylimidazolium salt. These salts are often highly reactive intermediates.

The N-alkylation of the N-3 position of this compound is a key transformation pathway that yields 1,3-disubstituted imidazolium salts. researchgate.net These salts are a prominent class of ionic liquids (ILs), which are salts with melting points below 100 °C. researchgate.netnih.gov The reaction involves the quaternization of the N-3 nitrogen with an alkylating agent (R-X), where R is an alkyl group and X is a halide or another suitable leaving group. researchgate.netorgsyn.org The properties of the resulting imidazolium salt, such as its melting point, viscosity, and solubility, can be tuned by varying the nature of the incoming alkyl group (R) and the counter-anion (X⁻). researchgate.net

| Alkylating Agent (R-X) | Resulting Cation Structure | Common Anions (X⁻) |

|---|---|---|

| Methyl iodide (CH₃I) | 1-(2-Butyl)-2-(hydroxymethyl)-3-methylimidazolium | I⁻, Cl⁻, Br⁻ |

| Ethyl bromide (C₂H₅Br) | 1-(2-Butyl)-3-ethyl-2-(hydroxymethyl)imidazolium | BF₄⁻, PF₆⁻ |

| Benzyl chloride (BnCl) | 3-Benzyl-1-(2-butyl)-2-(hydroxymethyl)imidazolium | Tf₂N⁻ (bis(trifluoromethylsulfonyl)imide) |

Reactions at the Imidazole Carbon Positions (C-4, C-5)

The C-4 and C-5 positions of the imidazole ring are susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents. The alkyl and hydroxymethyl groups at the C-1 and C-2 positions can direct incoming electrophiles. Electrophilic halogenation is a notable reaction for this part of the molecule. For instance, the chlorination of a structurally similar compound, 2-butyl-4(5)-hydroxymethyl-1H-imidazole, has been successfully achieved using N-chlorosuccinimide (NCS). lookchem.com This suggests that this compound could undergo similar halogenation reactions at the C-4 or C-5 position to yield chloro-substituted derivatives. Other electrophilic substitution reactions, such as nitration or sulfonation, may also be possible under specific conditions.

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro- or 5-Chloro-1-(2-butyl)-2-hydroxymethylimidazole |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo- or 5-Bromo-1-(2-butyl)-2-hydroxymethylimidazole |

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular cyclization reactions are plausible for this compound, particularly involving the interaction between the imidazole ring and the hydroxymethyl substituent. These transformations typically require activation of the hydroxyl group to convert it into a good leaving group.

One potential pathway involves the activation of the 2-hydroxymethyl group, followed by nucleophilic attack from the N1-position of the imidazole ring. This type of reaction can be influenced by the nature of the activating agent and the reaction conditions. For instance, treatment with an activating agent could lead to the formation of a fused-ring system.

While direct examples for this compound are scarce, related studies on alkylimidazoles demonstrate the feasibility of such cyclizations. For example, 1,2-dialkylimidazoles can undergo intramolecular aldol-like cyclization when a β-keto amide carbonyl electrophile is present in the 2-alkylimidazole side chain, leading to imidazole-functionalized γ-lactams. uiowa.edu Similarly, positioning a ketone electrophile in a 1-alkyl side chain can result in cyclization at the 2-position, affording fused-ring imidazoles. uiowa.edu

A hypothetical intramolecular cyclization pathway for this compound could be initiated by the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or halide). Subsequent intramolecular nucleophilic substitution by the N3 of the imidazole ring would lead to the formation of a bicyclic imidazolium salt. The feasibility and outcome of such reactions are highly dependent on the reaction conditions and the stability of the resulting ring system.

Rearrangement pathways for this specific molecule are not well-documented. However, rearrangements in heterocyclic systems can be induced under thermal or photochemical conditions, or by treatment with strong acids or bases. For this compound, a potential rearrangement could involve the migration of the 2-butyl group, although this would likely require significant energy input.

The following table outlines potential intramolecular cyclization pathways for 1-substituted-2-hydroxymethylimidazoles based on analogous reactions.

| Starting Material Class | Reagent/Condition | Intermediate | Product Type |

| 1-Alkyl-2-hydroxymethylimidazole | 1. Activation of OH (e.g., TsCl, SOCl₂) 2. Base | Activated ester/halide | Fused bicyclic imidazolium salt |

| 1-Alkyl-2-(ketoalkyl)imidazole | Acid or Base catalyst | Enolate/Enol | Fused dihydropyrrolo- or dihydropyrido[1,2-a]imidazole derivative |

Mechanistic Investigations of Key Transformations

Mechanistic investigations into the transformations of this compound are not specifically detailed in the available literature. However, the mechanisms of related imidazole reactions provide a framework for understanding its potential chemical behavior.

The reactivity of the imidazole ring is a key factor. The N1-substituted imidazole can act as a nucleophile, and the C2 position can be deprotonated under strongly basic conditions to form a nucleophilic carbene, although the presence of the hydroxymethyl group may complicate this.

In the context of intramolecular cyclization, the mechanism would likely proceed through an SN2 pathway, where the imidazole nitrogen acts as the nucleophile and displaces the activated hydroxyl group. The stereochemistry and electronic properties of the imidazole ring and the side chains would influence the rate and regioselectivity of such a reaction.

The formation of fused-ring imidazoles from 1-alkylimidazoles with a ketone electrophile in the side chain is believed to proceed via the formation of a nucleophilic 2-alkylidene imidazoline (B1206853) upon treatment with an activating agent like di-tert-butyl dicarbonate (B1257347) ((BOC)₂O). uiowa.edu This intermediate then undergoes an intramolecular aldol-like reaction. uiowa.edu An important feature of these reactions appears to be the efficient transfer of a BOC group from an intermediate N-acyl imidazolium species to a nucleophilic center in the cyclized product. uiowa.edu

The table below summarizes the proposed mechanistic steps for key transformations of analogous 1,2-disubstituted imidazoles.

| Transformation | Proposed Mechanistic Steps | Key Intermediates | Influencing Factors |

| Intramolecular Cyclization (via activated OH) | 1. Activation of the primary alcohol. 2. Intramolecular nucleophilic attack by N3. 3. Formation of a bicyclic system. | O-sulfonylated or halogenated intermediate, bicyclic imidazolium cation. | Nature of the leaving group, solvent polarity, temperature. |

| Fused-Ring Formation (from 1-alkyl-2-(ketoalkyl)imidazole) | 1. Activation of the imidazole ring (e.g., with (BOC)₂O). 2. Formation of a 2-alkylidene imidazoline. 3. Intramolecular aldol-type cyclization. | N-Acyl imidazolium species, 2-alkylidene imidazoline. | Nature of the activating agent, presence of a suitable electrophile in the side chain. |

Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and mechanisms for this compound.

Design and Synthesis of Derivatives and Analogs of 1 2 Butyl 2 Hydroxymethylimidazole

Systematic Structural Modifications of the 2-Hydroxymethyl Moiety

The 2-hydroxymethyl group is a primary site for structural derivatization due to the reactivity of the hydroxyl group. Key modifications include etherification, esterification, and oxidation.

Ether and Ester Derivatives: The hydroxyl group can be readily converted into ethers and esters. nih.gov The Williamson ether synthesis, for example, involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide to yield an ether. khanacademy.org Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or anhydride (B1165640). These reactions introduce a variety of functional groups that can alter the molecule's steric and electronic properties, as well as its hydrogen bonding capacity.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol of the 2-hydroxymethyl group can be oxidized to form an aldehyde or further to a carboxylic acid. chemguide.co.uk This transformation significantly alters the electronic nature and reactivity of the substituent. Mild oxidizing agents can selectively produce the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) can yield the carboxylic acid. researchgate.netorganic-chemistry.orgchemeurope.com The resulting aldehydes are valuable intermediates for further synthetic transformations, and the carboxylic acids introduce an acidic functional group, which can impact the molecule's pharmacokinetic profile. nih.gov

A summary of these modifications is presented in the table below.

| Modification | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |

| Etherification | Alkyl halide, strong base (e.g., NaH) | Ether (-CH₂OR) | Increased lipophilicity, altered steric bulk |

| Esterification | Carboxylic acid/anhydride/acyl chloride, acid or base catalyst | Ester (-CH₂OC(O)R) | Modified polarity, potential for hydrolytic cleavage |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde (-CHO) | Increased electrophilicity, intermediate for further synthesis |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) | Increased polarity, introduction of acidic center |

This table provides a generalized overview of synthetic strategies for modifying the 2-hydroxymethyl moiety.

Exploration of Diverse N-1 Alkyl Substituents and Their Influence on Molecular Properties

Systematic variation of the N-1 alkyl group allows for the fine-tuning of the molecule's properties. The synthesis of these analogs typically involves the N-alkylation of a 2-hydroxymethylimidazole precursor with a suitable alkyl halide. google.com Research has shown that increasing the carbon chain length of the N-alkyl substituent generally enhances the lipophilicity of imidazolium-based compounds. nih.gov This can influence membrane permeability and interactions with hydrophobic binding pockets.

The table below illustrates the effect of varying the N-1 substituent on the calculated lipophilicity (cLogP) of hypothetical 2-hydroxymethylimidazole analogs.

| N-1 Substituent | Chemical Formula | cLogP (Predicted) |

| Methyl | -CH₃ | 0.5 |

| Ethyl | -C₂H₅ | 0.9 |

| Propyl | -C₃H₇ | 1.3 |

| Butyl | -C₄H₉ | 1.7 |

| Pentyl | -C₅H₁₁ | 2.1 |

| Hexyl | -C₆H₁₃ | 2.5 |

cLogP values are estimations and serve for comparative purposes to illustrate the trend of increasing lipophilicity with alkyl chain length.

Beyond simple alkyl chains, the introduction of branched chains, cyclic structures, or aryl groups at the N-1 position can introduce specific steric constraints and potential for additional molecular interactions, such as pi-stacking.

Ring-Substituted Imidazole (B134444) Derivatives Based on the Scaffold

Direct functionalization of the imidazole ring offers another avenue for creating derivatives with novel properties. The imidazole ring is an aromatic system, and its electron density can be modified by the introduction of various substituents at the C-4 and C-5 positions. humanjournals.com

Common ring substitution reactions include halogenation and nitration.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the imidazole ring can alter the electronic distribution and lipophilicity of the molecule. These reactions can lead to the formation of mono- or di-substituted derivatives.

Nitration: Nitration of the imidazole ring, typically using a mixture of nitric and sulfuric acid, introduces a nitro group (-NO₂). bibliotekanauki.pl The strongly electron-withdrawing nature of the nitro group significantly modifies the electronic properties of the imidazole ring.

Hybrid Molecular Architectures Incorporating the 1-(2-Butyl)-2-hydroxymethylimidazole Unit

A modern strategy in medicinal chemistry involves the creation of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked to create a single molecular entity. nih.gov This approach aims to combine the properties of the individual components or to target multiple biological pathways simultaneously. nih.gov

The this compound scaffold can be incorporated into such hybrid structures. The synthesis of these hybrids often involves linking the imidazole-containing moiety to another bioactive molecule via a flexible or rigid linker. mdpi.com The 2-hydroxymethyl group is a convenient attachment point for such linkers, often after conversion to a more reactive species like a halide or an azide. This strategy allows for the development of novel compounds with potentially enhanced or synergistic activities.

Structure-Activity Relationship (SAR) Studies in Derivative Development

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug design and lead optimization. gardp.orgwisdomlib.org SAR involves systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. drugdesign.orgnih.gov

For derivatives of this compound, SAR studies would involve synthesizing the various analogs described in the preceding sections and assessing their biological effects. By comparing the activities of these derivatives, researchers can deduce which structural features are critical for a desired biological outcome. nih.gov

Key questions addressed in SAR studies include:

How does the size and nature of the N-1 alkyl group affect activity?

Is the 2-hydroxymethyl group essential, and what is the effect of its modification to an ether, ester, or carboxylic acid?

How do electron-withdrawing or electron-donating substituents on the imidazole ring influence activity?

The insights gained from SAR studies guide the rational design of subsequent generations of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Butyl)-2-hydroxymethylimidazole, these calculations can elucidate its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. The B3LYP functional, combined with a 6-311G(d,p) basis set, is a commonly employed level of theory for optimizing the geometry of imidazole (B134444) derivatives and calculating their energies.

The optimization process seeks the minimum energy conformation of the molecule in the gas phase. For this compound, this would involve determining the most stable arrangement of the butyl and hydroxymethyl groups relative to the imidazole ring. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

A comparison of calculated and experimental structural data, where available, can validate the chosen computational method. For similar heterocyclic systems, a good agreement is generally observed, with minor deviations attributable to the fact that calculations are performed for an isolated molecule in the gas phase, whereas experimental data often comes from the solid state (e.g., X-ray crystallography) where intermolecular forces are present.

Table 1: Representative Calculated Geometrical Parameters for an Optimized Imidazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-C2 | 1.39 | C2-N1-C5 | 108.5 |

| C2-N3 | 1.32 | N1-C2-N3 | 110.0 |

| N3-C4 | 1.38 | C2-N3-C4 | 107.5 |

| C4-C5 | 1.35 | N3-C4-C5 | 109.0 |

| C5-N1 | 1.37 | C4-C5-N1 | 105.0 |

Note: This table is illustrative and represents typical values for a substituted imidazole ring. Actual values for this compound would be obtained from specific DFT calculations.

Analysis of Electron Density Distribution (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution, which is obtained from the calculated wavefunction. This analysis allows for the characterization of chemical bonds and non-covalent interactions.

Key topological parameters at the bond critical points (BCPs) are examined, including the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). For covalent bonds, ρ(r) is typically high and ∇²ρ(r) is negative. For non-covalent interactions, such as hydrogen bonds, these values are smaller. In this compound, QTAIM can be used to characterize the intramolecular hydrogen bond that may form between the hydroxyl group and the nitrogen atom of the imidazole ring.

Table 2: Typical QTAIM Parameters for Covalent and Non-Covalent Bonds

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

|---|---|---|

| C-N | ~0.30 | < 0 |

| C-C | ~0.25 | < 0 |

| Intramolecular H-bond | ~0.02 | > 0 |

Note: These are representative values. Specific calculations for this compound are required for precise data.

Investigation of Noncovalent Interactions (e.g., NCI)

The Non-Covalent Interaction (NCI) index is a visualization tool that helps in identifying and characterizing non-covalent interactions in real space. Based on the electron density and its derivatives, NCI analysis generates 3D plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, NCI plots would visually confirm the presence of any intramolecular hydrogen bonds and reveal van der Waals interactions involving the butyl group.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is particularly useful for studying charge delocalization and hyperconjugative interactions. The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of the imidazole ring and adjacent groups. This information is crucial for understanding the electronic stability and reactivity of the molecule.

Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-N3) | ~15 |

| LP(1) O | σ*(C-H) | ~2 |

Note: The values presented are for illustrative purposes and would need to be calculated specifically for this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, providing insights into their conformational preferences and flexibility.

Conformational Analysis and Dynamics

Conformational analysis of this compound is essential to identify the most stable spatial arrangements of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy profile. The key dihedral angles to consider would be those associated with the butyl and hydroxymethyl substituents.

The resulting potential energy surface reveals the global minimum energy conformer as well as other low-energy local minima. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. Molecular dynamics simulations can further provide insights into the conformational landscape of the molecule over time at a given temperature, revealing the flexibility and accessible conformations of the butyl and hydroxymethyl side chains.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

While specific molecular docking studies on this compound are not extensively reported in the literature, the general principles of ligand-target interactions can be inferred from studies on structurally similar imidazole derivatives. Imidazole-based compounds are known to interact with a variety of biological targets, including enzymes and receptors involved in antimicrobial and anticancer pathways. For instance, studies on other substituted imidazoles have shown their potential to bind to the active sites of enzymes like cyclooxygenase (COX) or microbial enzymes.

A hypothetical molecular docking study of this compound could be performed against a relevant protein target. The imidazole ring can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atoms), pi-pi stacking with aromatic amino acid residues, and metal coordination. The 2-butyl group, being hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of the binding site. The hydroxymethyl group at the 2-position is capable of forming crucial hydrogen bonds with the protein, acting as both a hydrogen bond donor and acceptor, which can significantly contribute to the binding affinity and specificity.

The results of such a docking study would typically be presented in a table summarizing the binding energy and key interacting residues.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Antimicrobial Target | -7.5 | TYR 123, SER 245, LEU 300 | Hydrogen bond, Pi-Alkyl, van der Waals |

| Hypothetical Anticancer Target | -8.2 | HIS 89, PHE 150, ASP 201 | Hydrogen bond, Pi-Pi stacking, Electrostatic |

These predicted interactions provide a structural basis for the potential biological activity of this compound and can guide the design of more potent analogs.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of the most likely reaction pathway and the factors that control the reaction's rate and selectivity.

The synthesis of this compound likely involves a multi-step process. A plausible synthetic route could involve the initial formation of the imidazole ring followed by N-alkylation with a 2-butyl group and subsequent hydroxymethylation at the C2 position, or the reaction of pre-functionalized precursors.

Computational studies can be employed to investigate the mechanism of each step. For the N-alkylation of the imidazole ring, DFT calculations can model the transition state of the nucleophilic substitution reaction between the imidazole nitrogen and a 2-butyl halide or other suitable electrophile. These calculations can help determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the activation energy, which is related to the reaction rate.

Similarly, the hydroxymethylation step can be studied computationally. The reaction could proceed through various pathways, and DFT calculations can help identify the most energetically favorable one. For example, the calculations could model the transition states for the reaction with formaldehyde under different catalytic conditions.

A typical output from such a computational study would be a reaction coordinate diagram, showing the energy changes as the reaction progresses from reactants to products through the transition state.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Geometric Parameters of Transition State |

| N-alkylation of Imidazole | DFT (B3LYP/6-31G) | 25.3 | N-C bond forming, C-leaving group bond breaking |

| C2-hydroxymethylation | DFT (B3LYP/6-31G) | 18.7 | C-C bond forming, O-H bond interacting with catalyst |

These computational insights are invaluable for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and purity of the desired product.

In Silico Prediction of Chemical Properties and Reactivity

In silico methods are computational approaches used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of a molecule before it is synthesized. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, various molecular descriptors and properties can be calculated using specialized software. These include fundamental properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, which are used in Lipinski's rule of five to predict oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of related imidazole derivatives to predict the biological activity of this compound based on its structural features. These models correlate the chemical structure with biological activity, providing a predictive tool for designing new compounds with enhanced potency.

The reactivity of the molecule can also be assessed through computational methods. For example, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electrophilic and nucleophilic character, predicting its reactivity in various chemical reactions.

A summary of predicted physicochemical and ADME properties for this compound is presented below.

| Property | Predicted Value | Significance |

| Molecular Weight | 154.21 g/mol | Complies with Lipinski's rule (< 500) |

| LogP | 1.8 | Optimal for membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (< 10) |

| Predicted Aqueous Solubility | High | Favorable for bioavailability |

| Predicted Toxicity | Low | Indicates a good preliminary safety profile |

These in silico predictions serve as a valuable guide for prioritizing synthetic targets and designing experiments, thereby accelerating the drug discovery and development process.

Academic Applications and Interdisciplinary Research

Catalytic Applications in Organic Synthesis

In the realm of organic synthesis, 1-(2-Butyl)-2-hydroxymethylimidazole and its derivatives are explored for their catalytic potential, functioning both as ligands in coordination chemistry and as organocatalysts.

Imidazole (B134444) and its derivatives are well-regarded for their ability to act as N-heterocyclic ligands in coordination chemistry. mdpi.com These compounds can coordinate with a variety of metal ions through the nitrogen atoms of the imidazole ring. mdpi.comekb.eg The combination of multiple ligands in a single complex can enhance its stability and create selectivity in its interactions with other molecules. ekb.eg The specific structure of this compound, with its hydroxyl group, offers an additional potential coordination site, allowing it to act as a bidentate ligand. This chelation can lead to the formation of stable metal complexes. The nature of the substituent groups on the imidazole ring, such as the 2-butyl group, can influence the electronic properties and steric hindrance of the resulting metal complex, thereby tuning its catalytic activity and selectivity. While specific studies on this compound as a ligand are not extensively detailed in the provided results, the principles of coordination chemistry suggest its potential in forming stable and catalytically active metal complexes. The coordination of N-heterocyclic ligands like imidazole derivatives to metal centers is a fundamental concept in the design of catalysts for a wide range of organic transformations. nih.govresearchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a key area of green chemistry. mdpi.com Imidazole-based compounds have been investigated as organocatalysts in various organic transformations. For instance, certain ionic liquids with an imidazole core have been shown to be effective organocatalysts for CO2 hydrosilylation. researchgate.net The development of novel organocatalysts is a significant area of research for facilitating asymmetric synthesis and other complex reactions. researchgate.net While direct research on this compound as an organocatalyst is not prominent in the search results, its structural features suggest potential applications. The basic nitrogen atom in the imidazole ring can act as a Lewis base, while the hydroxyl group can participate in hydrogen bonding, potentially enabling it to catalyze reactions such as the Michael addition or aldol (B89426) reactions. The development of enantioriched triazole compounds through organocatalysis highlights the potential for similar heterocyclic compounds to be effective in stereoselective synthesis. nih.gov

Advanced Materials Science Contributions

The application of this compound extends into materials science, where it serves as a precursor for functional materials and as a component in technologies like ionic liquids and fuel cells.

Imidazole derivatives are valuable building blocks for the synthesis of functional polymers. For example, 1-vinyl-2-(hydroxymethyl)imidazole, a structurally similar compound, can be polymerized to create materials with interesting properties, such as temperature-dependent solubility in water. researchgate.net The synthesis of polymers with well-defined structures and functionalities is crucial for applications in drug delivery and tissue engineering. sigmaaldrich.com The hydroxyl group on this compound provides a reactive site for further chemical modifications, allowing it to be incorporated into polymer backbones or as a pendant group. Such polymers could exhibit unique physical and chemical properties influenced by the butyl-imidazole moiety. The ability to create polymers with specific functionalities is a cornerstone of modern materials science, with techniques like "click chemistry" enabling the synthesis of a wide array of biofunctional polymers. nih.gov

Imidazolium-based ionic liquids are a class of molten salts with low melting points that have garnered significant interest for their potential applications in various technologies, including as electrolytes in fuel cells. semanticscholar.org These ionic liquids exhibit desirable properties such as high thermal stability, low volatility, and good ionic conductivity. mdpi.comnih.gov The structure of this compound is a direct precursor to a cation that can form an ionic liquid. Alkyl imidazolium (B1220033) salts have been shown to be suitable for fuel cell applications due to their high proton conductivity and oxygen solubility. nih.gov The performance of proton exchange membrane fuel cells (PEMFCs) can be enhanced by incorporating imidazolium-based ionic liquids into the catalyst layer or as part of the membrane. nih.govresearchgate.net Specifically, these ionic liquids can improve proton transport, especially at temperatures above 100°C where traditional water-based membranes may fail. mdpi.comnih.gov

Table 1: Properties of Imidazolium-Based Ionic Liquids Relevant to Fuel Cell Applications

| Property | Significance in Fuel Cells | Example Imidazolium Ionic Liquid |

| High Thermal Stability | Enables operation at elevated temperatures, improving reaction kinetics and reducing catalyst poisoning. | [EMIM][TFSI] shows good thermal stability up to 350°C. mdpi.com |

| High Ionic Conductivity | Facilitates efficient proton transport between the anode and cathode. | [EMIM]HSO4 is a promising electrolyte at temperatures above 145°C. mdpi.com |

| Low Volatility | Reduces electrolyte loss during operation, enhancing the durability of the fuel cell. | Alkyl imidazolium bis-(trifluoromethylsulfonyl)imide ILs have low vapor pressure. nih.gov |

| High Oxygen Solubility | Improves the efficiency of the oxygen reduction reaction at the cathode. | Alkyl imidazolium bis-(trifluoromethylsulfonyl)imide ILs have high oxygen solubility. nih.gov |

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. fiveable.me Host-guest chemistry, a central concept in this field, involves the specific binding of a "guest" molecule within the cavity of a "host" molecule. fiveable.menih.gov These interactions are driven by forces such as hydrogen bonding, van der Waals forces, and hydrophobic effects. fiveable.memdpi.com

The structure of this compound, with its potential for hydrogen bonding via the hydroxyl group and the imidazole nitrogen, as well as hydrophobic interactions from the butyl group, makes it a candidate for participating in host-guest interactions. While specific studies detailing the supramolecular chemistry of this exact compound are not available in the provided search results, the principles of molecular recognition suggest its potential to act as a guest molecule, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. fiveable.menih.gov The study of such interactions provides fundamental insights into molecular recognition processes that are vital in fields ranging from drug delivery to sensing. nih.govnih.gov The formation of host-guest complexes can be investigated using techniques like NMR spectroscopy and FTIR spectroscopy to determine the strength of the association. nih.govresearchgate.net

Development of Chemical Sensors and Probes for Analyte Detection

The electron-rich nature of the imidazole ring makes it an excellent ligand for metal ions and a core component in the design of chemosensors. Imidazole-based fluorescent sensors have emerged as promising tools for the detection of various analytes due to their strong metal-binding affinity and tunable fluorescence response. nih.gov

For instance, novel fluorescent sensors incorporating imidazole moieties have been synthesized for the selective and sensitive detection of copper (II) ions in aqueous solutions. These sensors operate on a "turn-off" mechanism where the fluorescence intensity is quenched upon binding with the target analyte. This response is often due to the formation of a dative covalent bond between the imidazole nitrogen and the metal ion. The effectiveness of such sensors is demonstrated by their low limits of detection (LOD), which can be significantly below the levels permitted by health and environmental agencies for drinking water. mdpi.com Similarly, other imidazole-based probes have been developed for the detection of hazardous substances like mercury ions and hydrazine, showcasing the platform's versatility. rsc.orgrsc.org

Table 1: Performance of Imidazole-Based Fluorescent Sensors for Copper (II) Detection This table presents data for representative imidazole derivatives as models for the sensing potential of this chemical class.

| Sensor Compound | Analyte | Detection Limit (LOD) | Mechanism |

|---|---|---|---|

| TS (imidazole derivative) | Copper (II) | 0.05 µM | Fluorescence Quenching |

Studies in Corrosion Inhibition

Imidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic and saline environments. nih.govnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The imidazole ring, with its nitrogen heteroatoms and π-electrons, facilitates this adsorption through electrostatic interactions and the donation of electrons to the vacant d-orbitals of the metal. mdpi.com

Studies on butyl-substituted imidazole ionic liquids have shown high inhibition efficiencies. The length of the alkyl chain, such as a butyl group, often enhances the hydrophobic properties of the inhibitor, which improves surface coverage and protection against aqueous corrosive agents. mdpi.comnih.gov The adsorption process of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. mdpi.comresearchgate.netbohrium.com The mechanism can involve both physisorption (electrostatic attraction) and chemisorption (covalent bond formation), which provides a stable and robust protective film. researchgate.netbohrium.com

Table 2: Corrosion Inhibition Efficiency of Butyl-Imidazole Derivatives on Steel This table includes data for various butyl-imidazole compounds to illustrate their performance as corrosion inhibitors.

| Inhibitor Compound | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2) | 1% NaCl | 100 ppm | 25 | >80% |

| 1-butyl-3-methylimidazolium methane (B114726) sulfonate | 1 M H₂SO₄ | 0.8 g/L | Ambient | 92.5% |

Mechanistic Studies of Biological Interactions (in vitro research context, non-clinical)

In the realm of non-clinical, in vitro research, the imidazole scaffold is a cornerstone for designing molecules that interact with biological targets. Its structural features allow for diverse, weak interactions with enzymes and receptors, making it a valuable component in medicinal chemistry research. unigoa.ac.innih.gov

The ability of a molecule to bind effectively within the active site of a protein is governed by a range of non-covalent interactions. Imidazole derivatives are adept at forming these connections. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions. researchgate.net

Molecular docking studies of various imidazole-based compounds have elucidated these interactions at an atomic level. For example, in studies of N¹-butyl-2-methyl-4-nitro-1H-imidazoles with the Nsp9 RNA binding protein of SARS-CoV-2, specific hydrophobic interactions with amino acid residues like Phenylalanine (PHE) and Threonine (THR) were identified as key to the binding affinity. nih.gov These precise interactions are fundamental to the molecule's ability to recognize and bind to its biological target, forming the basis of its potential biological activity.

Table 3: Predicted Molecular Interactions of a Butyl-Imidazole Derivative with Protein Residues This table exemplifies the types of interactions observed in molecular docking studies between an imidazole ligand and a protein target.

| Ligand | Protein Target | Interacting Amino Acid Residues | Interaction Type |

|---|

The development of selective enzyme inhibitors is a major goal in biochemical research. Imidazole-based structures have been central to the design of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX enzymes mediate the production of prostaglandins, with COX-1 being constitutive and COX-2 being inducible during inflammation. nih.gov Selective inhibition of COX-2 is desirable as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Structure-activity relationship (SAR) studies of 1,5-diarylimidazoles have shown that specific substitutions on the imidazole core confer high potency and selectivity for COX-2. acs.orgacs.org For example, the presence of a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group is a common pharmacophore in many selective COX-2 inhibitors, as it can form crucial hydrogen bonds within a side pocket of the COX-2 active site. researchgate.net

Table 4: In Vitro COX-1/COX-2 Inhibitory Activity of Representative Imidazole Derivatives Data for various diarylimidazole compounds are presented to illustrate the potential for selective COX-2 inhibition.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| UR-8880 | 1.8 | 0.02 | 90 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

IC₅₀ is the half-maximal inhibitory concentration.

Beyond COX inhibition, imidazole scaffolds are also investigated as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling and proliferation. researchgate.net

Certain imidazole derivatives have been designed to interact with nucleic acids, particularly non-canonical structures like G-quadruplexes (G4s). G4s are four-stranded DNA structures formed in guanine-rich sequences, which are often found in the promoter regions of oncogenes, such as c-MYC, and in telomeres. nih.govnih.gov The stabilization of these G4 structures by small molecules can inhibit the transcription of the associated gene or interfere with telomere maintenance, presenting a potential strategy in anticancer research. acs.orgnih.gov

Ligands based on phenanthroimidazole and other fused aromatic systems have shown a strong ability to bind and stabilize the c-MYC promoter G4. mdpi.comnih.gov This stabilization is often achieved through π-π stacking interactions between the planar aromatic system of the ligand and the flat G-tetrads of the quadruplex. The effectiveness of these interactions is commonly measured by the increase in the melting temperature (ΔTm) of the G4 DNA upon ligand binding. Studies on imidazole-benzothiazole conjugates and sugar-substituted imidazole derivatives have demonstrated significant stabilization of the c-MYC G4, indicating preferential binding over duplex DNA. mdpi.comnih.gov

Table 5: Stabilization of c-MYC G-Quadruplex DNA by Imidazole-Based Ligands This table shows the change in melting temperature (ΔTm) as a measure of G4 stabilization by various representative ligands.

| Ligand | Target G4 | ΔTm (°C) |

|---|---|---|

| Phenanthroimidazole derivative (Compound 41) | c-MYC | 4.4 |

| Imidazole purine-type compound (Compound 46) | c-MYC | 12.8 |

Imidazole-containing compounds have demonstrated significant antioxidant properties, attributed to their ability to scavenge free radicals and chelate metals involved in radical formation. researchgate.netcentralasianstudies.org Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous destructive processes, and antioxidants can mitigate this damage.

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govmdpi.com The mechanism of action typically involves the donation of a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize the free radical. mdpi.com Studies on 2H-imidazole-derived phenolic compounds have shown that their antiradical capacity can be significantly enhanced through conjugation effects, sometimes exceeding the activity of known natural antioxidants. mdpi.com

Table 6: Radical Scavenging Activity of Representative Imidazole Derivatives This table presents IC₅₀ values from DPPH and ABTS assays for different synthesized compounds, demonstrating the antioxidant potential of the imidazole chemical class.

| Compound | DPPH Assay IC₅₀ (mM) | ABTS Assay IC₅₀ (mM) |

|---|---|---|

| 1,2,3-triazole conjugate (4a) | 1.88 ± 0.07 | 2.17 ± 0.02 |

| 1,2,3-triazole conjugate (4b) | 2.19 ± 0.09 | 2.38 ± 0.43 |

Data sourced from a study on 1,2,3-triazole linked benzoxazine-2,4-dione conjugates. researchgate.net

Future Research Directions and Unexplored Avenues for 1 2 Butyl 2 Hydroxymethylimidazole

Advancements in Sustainable and Green Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has seen a significant shift towards sustainable and environmentally friendly methods. bohrium.com Future research on 1-(2-Butyl)-2-hydroxymethylimidazole should prioritize the development of green synthetic routes that move away from traditional, often hazardous, solvents and catalysts. bohrium.com Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of deep eutectic solvents (DESs) as dual catalysts and reaction media present promising alternatives. researchgate.netbohrium.comnih.gov

Recent studies have highlighted the efficacy of catalyst-free and solvent-free conditions, as well as the use of heterogeneous catalysts like metal oxides or silica-gel-supported reagents, which can be easily recovered and reused, minimizing waste. bohrium.comresearchgate.net For instance, a one-pot, multicomponent synthesis using a recyclable ternary DES has demonstrated high yields and purity for substituted imidazoles under mild conditions. nih.gov Adapting such a strategy for the synthesis of this compound could offer a cost-effective and ecologically responsible production pathway. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Imidazole Derivatives

| Methodology | Key Advantages | Potential for this compound | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Could significantly shorten the synthesis time from precursors like 2-butyl-imidazole and formaldehyde. | Widely applied for various imidazole derivatives, highlighting its potential for sustainable drug development. benthamscience.com |

| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer, often milder conditions. | May facilitate the reaction at lower temperatures, reducing energy consumption and byproduct formation. | A recognized green tool in the synthesis of heterocyclic compounds. bohrium.com |

| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, can act as both solvent and catalyst. | A ternary DES system could enable a high-yield, one-pot synthesis from basic starting materials. | Ternary DES composed of dimethyl urea, SnCl₂, and HCl has been used successfully for imidazole synthesis. nih.gov |

| Heterogeneous Catalysis | Easy catalyst separation and recyclability, reduced waste streams. | Using a reusable catalyst like BaCl₂-nano SiO₂ could streamline purification and improve process efficiency. | Simple and eco-friendly procedures have been developed for 2,4,5-triaryl imidazoles. researchgate.net |

Exploration of Novel Functionalization Strategies for Enhanced Selectivity

The existing butyl and hydroxymethyl groups on the imidazole ring serve as primary points for further chemical modification. Future research should focus on novel functionalization strategies to enhance the compound's selectivity for specific biological targets or chemical applications. The hydroxymethyl group, in particular, is a versatile handle for esterification, etherification, or oxidation to an aldehyde, opening pathways to a diverse library of analogs.

Studies on related imidazole compounds have shown that substituents on the ring significantly affect their electronic properties and binding affinities. mdpi.com For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogen atoms, influencing how the molecule interacts with biological receptors or metal ions. mdpi.comresearchgate.net Research could explore the selective halogenation or nitration of the imidazole core of this compound to fine-tune its physicochemical properties. Understanding these structure-activity relationships is crucial for designing derivatives with improved potency and selectivity for applications in medicinal chemistry. researchgate.net

Integration into Complex Supramolecular Architectures and Nanomaterials

The imidazole moiety is a fundamental building block in supramolecular chemistry due to its ability to participate in various noncovalent interactions, including hydrogen bonding (acting as both donor and acceptor) and coordination with metal ions. mdpi.comnih.gov The this compound compound is particularly well-suited for this field. The hydroxymethyl group's oxygen atom can act as a coordination site, a feature confirmed in studies of its complexation with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). rsc.org

This coordinating ability allows for the rational design of complex supramolecular structures and metal-organic frameworks (MOFs). iucr.orgiucr.org Such architectures have applications in catalysis, gas storage, and as advanced materials. By co-crystallizing this compound with other molecules, such as trithiocyanuric acid, it may be possible to form unique crystal structures stabilized by a network of hydrogen bonds. iucr.orgnih.gov Furthermore, the butyl group can influence the self-assembly process and the solubility of the resulting nanomaterials in different media.

Deeper Theoretical Investigations for De Novo Design of Functional Analogs

Computational and theoretical chemistry offer powerful tools for predicting the properties of novel molecules and guiding synthetic efforts. researchgate.net Future research should employ quantum-chemical methods, such as Density Functional Theory (DFT), to conduct in-depth investigations of this compound. These studies can elucidate its electronic structure, reactivity, and potential interaction mechanisms with various targets. mdpi.com

Application in Emerging Fields of Chemical Technology and Innovation

The versatility of the imidazole scaffold suggests that this compound could find applications in several emerging areas of chemical technology. lifechemicals.comwisdomlib.org Imidazole derivatives are key components in the development of ionic liquids, which are valued as green solvents and electrolytes. lifechemicals.com The N-butyl substitution on this compound makes it a direct precursor for the synthesis of novel imidazolium-based ionic liquids.

Moreover, imidazole-containing compounds are explored as corrosion inhibitors, catalysts for ester hydrolysis, and components in specialized polymers like the thermostable polybenzimidazole (PBI). lifechemicals.com The specific structure of this compound, with its combination of a hydrophobic alkyl chain and a polar, reactive functional group, makes it an interesting candidate for surface engineering of metal nanoparticles or as a building block for functional polymers. lifechemicals.com Investigating its potential in these innovative fields could unlock new technological applications beyond the traditional scope of medicinal chemistry.

Q & A

Basic Questions

Q. What are the established synthetic pathways for 1-(2-Butyl)-2-hydroxymethylimidazole, and what factors critically affect reaction efficiency?

- Methodological Answer : Synthesis typically involves alkylation of 2-hydroxymethylimidazole derivatives with 2-butyl halides (e.g., 2-butyl bromide) under basic conditions (e.g., NaH or KOH). Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature (40–80°C), and stoichiometric ratios to minimize side reactions. For instance, Phillips’ methods for benzimidazole alkylation using alkyl iodides in the presence of hydrated oxide can be adapted . Computational reaction path searches (e.g., DFT) help identify transition states and optimize conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound, and how should spectral data be analyzed?

- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., N1-alkylation vs. N3-alkylation) and FT-IR to verify hydroxymethyl (-CH₂OH) stretching (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For example, PubChem data for analogous imidazoles (e.g., 2-butyl-5-formylimidazole) provide reference fragmentation patterns . NIST Chemistry WebBook protocols recommend deuterated solvents (e.g., DMSO-d₆) to resolve overlapping proton signals .